N-(3-bromophenyl)benzenesulfonamide
CAS No.: 91394-73-9
Cat. No.: VC21318360
Molecular Formula: C12H10BrNO2S
Molecular Weight: 312.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91394-73-9 |
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Molecular Formula | C12H10BrNO2S |
Molecular Weight | 312.18 g/mol |
IUPAC Name | N-(3-bromophenyl)benzenesulfonamide |
Standard InChI | InChI=1S/C12H10BrNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H |
Standard InChI Key | PNTFBASRFYOFKZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Properties
N-(3-bromophenyl)benzenesulfonamide consists of a benzenesulfonamide moiety connected to a 3-bromophenyl group via a sulfonamide linkage. This creates a compound with distinctive structural features that influence its physical, chemical, and potentially biological properties.
Structural Characteristics
The structure of N-(3-bromophenyl)benzenesulfonamide is characterized by:
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A benzenesulfonyl group (C6H5SO2-) connected to a nitrogen atom
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A 3-bromophenyl group attached to the nitrogen of the sulfonamide
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The bromine atom positioned at the meta (3-) position of the phenyl ring
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A sulfonamide (-SO2NH-) linkage that serves as the connecting bridge between the two aromatic rings
This structure differs from the related isomer 3-bromo-N-phenylbenzenesulfonamide, which has a molecular formula of C12H10BrNO2S but with the bromine atom positioned on the benzenesulfonyl group rather than on the phenyl ring . The positioning of functional groups significantly impacts the compound's reactivity and potential applications.
Physical and Chemical Properties
Based on data from related sulfonamide compounds, N-(3-bromophenyl)benzenesulfonamide likely possesses these properties:
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Molecular formula: C12H10BrNO2S (identical to its isomer)
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Molecular weight: Approximately 312.18 g/mol (based on isomeric compound data)
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Physical state: Likely a crystalline solid at room temperature
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Solubility: Probable poor water solubility but reasonable solubility in organic solvents such as DMSO, ethyl acetate, and methanol
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Stability: Expected to be stable under normal laboratory conditions, with sensitivity to strong oxidizing and reducing agents
The sulfonamide linkage (-SO2NH-) is moderately acidic, with the hydrogen attached to the nitrogen potentially dissociating under basic conditions. This acidity arises from the electron-withdrawing nature of the adjacent sulfonyl group.
Synthesis Approaches
Alternative Synthetic Pathways
Alternative approaches might include:
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Sandmeyer reaction pathways involving diazotization followed by introduction of the bromine at the meta position
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Cross-coupling reactions of substituted phenyl bromides with appropriate amines, as described for various aniline analogs
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Nucleophilic aromatic substitution reactions under basic conditions
These synthetic routes are consistent with methods reported for structurally related benzenesulfonamide derivatives, such as those described in the literature for compounds with various substituents on the aromatic rings .
Compound ID | Substituent Pattern | EC50 (CPE, μM) | CC50 (μM) | Selectivity Index |
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15 | Ph (unsubstituted) | 0.43 | 37 | 86.0 |
17 | Ph (3-Cl) | 0.057 | 9.7 | 170.2 |
20 | Ph (3-CF3) | 0.042 | 7.8 | 185.7 |
28 | Ph (3-SO2NH2) | 0.21 | >100 | >476.2 |
Table 1: Anti-influenza activities of selected benzenesulfonamide derivatives. Data adapted from published research on related compounds .
This data suggests that meta-substitution, as would be found in N-(3-bromophenyl)benzenesulfonamide, might confer advantageous biological activity profiles.
Structural Comparisons with Related Compounds
Isomeric Relationship with 3-bromo-N-phenylbenzenesulfonamide
N-(3-bromophenyl)benzenesulfonamide is isomeric with 3-bromo-N-phenylbenzenesulfonamide, sharing the same molecular formula (C12H10BrNO2S) but differing in the position of the bromine atom . This positional isomerism can significantly influence:
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Electronic distribution across the molecule
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Molecular recognition by biological targets
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Metabolic stability and pharmacokinetic properties
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Crystal packing and solid-state characteristics
While both compounds feature a sulfonamide linkage connecting two aromatic rings, the different position of the bromine substituent creates distinct three-dimensional structures and electronic distributions, potentially leading to different biological activity profiles.
Comparison with Other Functionalized Benzenesulfonamides
Several structurally related benzenesulfonamide derivatives have been studied for their biological activities and physicochemical properties:
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4-amino-N-phenylbenzenesulfonamide has been synthesized using copper-catalyzed coupling reactions and characterized by NMR spectroscopy
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Compounds featuring CF3 substitutions, such as 4-amino-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide, have been reported with detailed synthetic methods
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Disubstituted benzenesulfonamides with various functional groups have demonstrated enhanced antiviral activities
These comparisons provide context for understanding how the specific structural features of N-(3-bromophenyl)benzenesulfonamide might influence its behavior in chemical and biological systems.
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